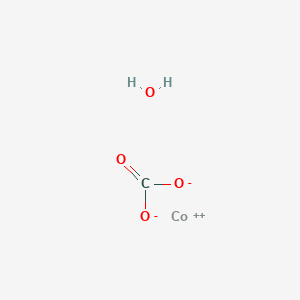

Hydrate de carbonate de cobalt(II)

Vue d'ensemble

Description

Cobalt(II) carbonate hydrate is an inorganic compound with the chemical formula CoCO₃·xH₂O. This pink paramagnetic solid is an intermediate in the hydrometallurgical purification of cobalt from its ores. It is also used as an inorganic pigment and a precursor to various catalysts .

Applications De Recherche Scientifique

Cobalt(II) carbonate hydrate has several scientific research applications, including:

Material Science: It is employed in the synthesis of transition metal dipicolinates by reacting with dipicolinic acid and 4,4′-bipyridine.

Battery Manufacturing: Cobalt compounds, including cobalt(II) carbonate hydrate, are used in the production of lithium-ion batteries due to their excellent electrochemical properties.

Mécanisme D'action

Target of Action

Cobalt(II) carbonate hydrate is primarily used as a reagent to synthesize transition metal dipicolinates . It can also be used as a precursor to prepare Co3O4/MgO and Co3O4/Al2O3 catalysts . These catalysts can be used for the hydrogenation of cinnamaldehyde to cinnamyl alcohol .

Mode of Action

Like most transition metal carbonates, cobalt carbonate is insoluble in water, but is readily attacked by mineral acids . The reaction of cobalt(II) carbonate and acetylacetone in the presence of hydrogen peroxide gives tris(acetylacetonato)cobalt(III) .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of transition metal dipicolinates and in the preparation of certain catalysts .

Pharmacokinetics

It’s important to note that like most transition metal carbonates, cobalt carbonate is insoluble in water .

Result of Action

The molecular and cellular effects of Cobalt(II) carbonate hydrate’s action are largely dependent on its use in specific reactions. For instance, when used as a reagent in the synthesis of transition metal dipicolinates, it contributes to the formation of these compounds . When used as a precursor to prepare certain catalysts, it aids in the hydrogenation of cinnamaldehyde to cinnamyl alcohol .

Action Environment

The action, efficacy, and stability of Cobalt(II) carbonate hydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of mineral acids . More research is needed to fully understand how other environmental factors may influence the action of Cobalt(II) carbonate hydrate.

Analyse Biochimique

Biochemical Properties

Cobalt(II) carbonate hydrate plays a significant role in biochemical reactions. It is used to prepare many coordination complexes

Cellular Effects

It is known to be harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects and may cause cancer by inhalation .

Molecular Mechanism

It is known to be readily attacked by mineral acids

Temporal Effects in Laboratory Settings

It is known to be stable under normal conditions

Dosage Effects in Animal Models

The effects of Cobalt(II) carbonate hydrate vary with different dosages in animal models. It is known to be harmful if swallowed and may cause cancer by inhalation

Méthodes De Préparation

Cobalt(II) carbonate hydrate can be synthesized by combining solutions of cobalt(II) sulfate and sodium bicarbonate. The reaction proceeds as follows:

CoSO4+2NaHCO3→CoCO3+Na2SO4+H2O+CO2

This reaction is commonly used in the precipitation of cobalt from an extract of its roasted ores .

Analyse Des Réactions Chimiques

Cobalt(II) carbonate hydrate undergoes various chemical reactions, including:

- It reacts readily with mineral acids to form cobalt(II) salts and carbon dioxide. For example:

Reaction with Acids: CoCO3+2HCl+5H2O→[Co(H2O)6]Cl2+CO2

Heating cobalt(II) carbonate in the presence of oxygen results in the formation of cobalt(II,III) oxide and carbon dioxide:Oxidation: 6CoCO3+O2→2Co3O4+6CO2

The resulting cobalt(II,III) oxide can be further converted to cobalt(II) oxide at high temperatures .Comparaison Avec Des Composés Similaires

Cobalt(II) carbonate hydrate can be compared with other similar compounds, such as:

Cobalt(II) chloride hydrate (CoCl₂·xH₂O): This compound is also used as a precursor to various cobalt-based catalysts and in battery manufacturing.

Cobalt(II) acetate (Co(C₂H₃O₂)₂): It is used in similar applications as cobalt(II) carbonate hydrate, including catalysis and material science.

Nickel(II) carbonate basic hydrate (NiCO₃·2Ni(OH)₂·4H₂O): This compound is used in similar applications, such as catalysis and material science.

Cobalt(II) carbonate hydrate is unique due to its specific chemical properties and its role as an intermediate in the hydrometallurgical purification of cobalt from its ores .

Propriétés

IUPAC Name |

cobalt(2+);carbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAIPADPFFTYLP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929810 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137506-60-6 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

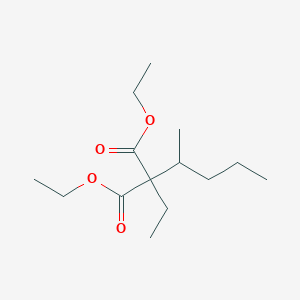

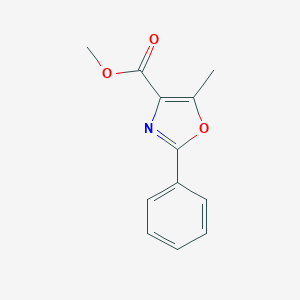

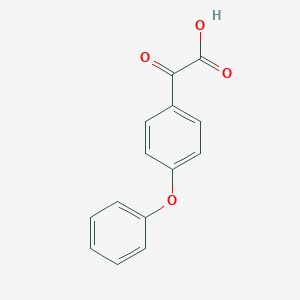

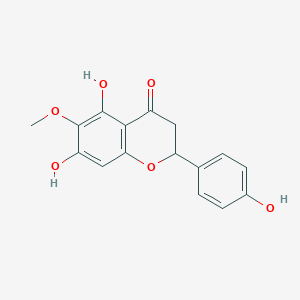

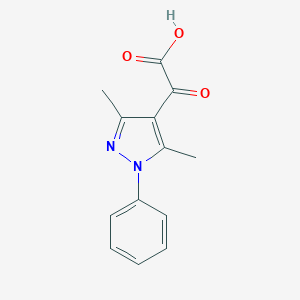

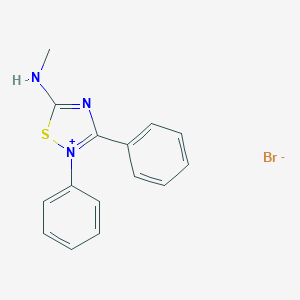

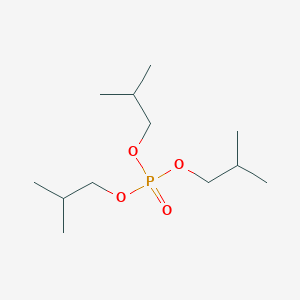

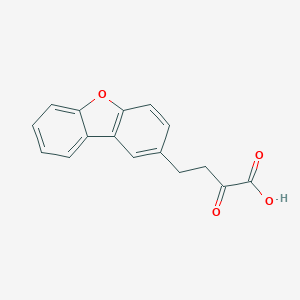

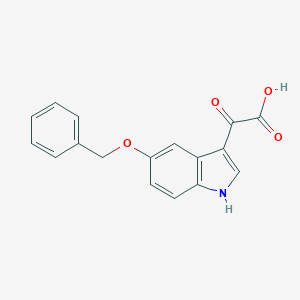

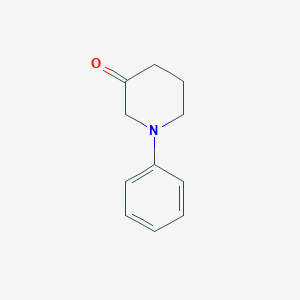

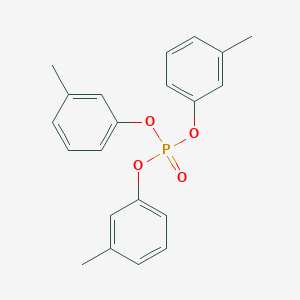

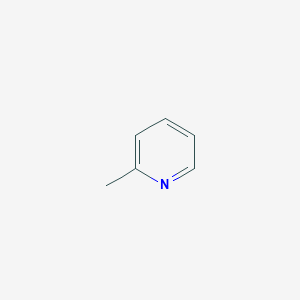

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of the compound formed when Cobalt(II) carbonate hydrate reacts with propionic acid?

A1: When Cobalt(II) carbonate hydrate reacts with propionic acid, it forms a polymeric compound named catena-Poly[[cobalt(II)-μ-aqua-μ-propanoato-κ2 O:O′-μ-propanoato-κ2 O:O] monohydrate]. [] This compound has infinite linear chains with a repeating unit of [Co(C2H5COO)4/2(H2O)2/2]. [] The cobalt(II) ions are bridged by both propionate groups and water molecules, leading to a Co⋯Co distance of 3.2587 Å within the chains. [] These chains are further connected through a network of hydrogen bonds involving solvent water molecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.